5-methyl-2-o-tolyl-2H-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one is an organic compound belonging to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with a methyl group at the 5-position and a 2-methylphenyl group at the 2-position. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for their anti-inflammatory, analgesic, and antipyretic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one typically involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the synthesis of 5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.
Scientific Research Applications
5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: It is explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory and analgesic properties.
Antipyrine: A pyrazolone compound used as an analgesic and antipyretic.
Aminopyrine: Known for its analgesic and antipyretic effects.
Uniqueness
5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and 2-methylphenyl substitutions enhance its lipophilicity and potentially improve its bioavailability and efficacy compared to other pyrazolone derivatives.
This detailed article provides a comprehensive overview of 5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-8-5-3-4-6-10(8)13-11(14)7-9(2)12-13/h3-7,12H,1-2H3 |
InChI Key |
AFALENQRVNCCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.